molecular formula C9H16N6O B3920888 2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime

2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime

Cat. No. B3920888
M. Wt: 224.26 g/mol
InChI Key: RFWCPVDGJZISON-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime, also known as Aloxistatin, is a chemical compound that has been extensively studied for its potential applications in scientific research. Aloxistatin is a potent inhibitor of metalloproteinases, which are enzymes that play a crucial role in various biological processes such as tissue remodeling, wound healing, and cancer invasion.

Mechanism of Action

2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. This compound has been shown to be a selective inhibitor of MMP-2 and MMP-9, which are enzymes that play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit the activity of MMP-1, MMP-3, and MMP-7, which are enzymes that are involved in the degradation of the ECM in cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the degradation of the ECM in cancer cells and to inhibit tumor invasion and metastasis. This compound has also been shown to reduce neointimal hyperplasia in animal models of restenosis. This compound has been shown to have no significant toxic effects on normal cells and tissues.

Advantages and Limitations for Lab Experiments

2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime has several advantages for lab experiments. This compound is a potent inhibitor of MMPs and has been shown to be selective for certain MMPs. This compound is also stable and can be easily synthesized. This compound has been used in various in vitro and in vivo assays to study the role of MMPs in cancer biology, cardiovascular disease, and tissue engineering.
However, this compound also has some limitations for lab experiments. This compound is a relatively expensive compound and requires specialized equipment for synthesis and purification. This compound can also be difficult to solubilize in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime. One potential direction is the development of novel this compound derivatives with improved selectivity and efficacy. Another potential direction is the use of this compound in combination with other MMP inhibitors or chemotherapeutic agents for cancer treatment. This compound can also be used in the development of new biomaterials for tissue engineering and regenerative medicine. Further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in various fields of biomedical research.

Scientific Research Applications

2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime has been widely used in scientific research for its potential applications in various fields such as cancer biology, cardiovascular disease, and tissue engineering. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in tumor invasion and metastasis. This compound has been used to study the role of MMPs in cancer progression and to develop novel therapies for cancer treatment.
This compound has also been shown to have potential applications in the treatment of cardiovascular diseases such as atherosclerosis and restenosis. This compound has been used to inhibit the activity of MMPs involved in the degradation of the ECM in the arterial wall. This compound has been shown to reduce neointimal hyperplasia, which is the thickening of the arterial wall that occurs after angioplasty or stent placement.
This compound has also been used in tissue engineering to study the role of MMPs in tissue remodeling and to develop biomaterials that can modulate the activity of MMPs to promote tissue regeneration.

properties

IUPAC Name

6-[(E)-butan-2-ylideneamino]oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O/c1-5-6(2)14-16-9-12-7(10)11-8(13-9)15(3)4/h5H2,1-4H3,(H2,10,11,12,13)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCPVDGJZISON-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOC1=NC(=NC(=N1)N(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC1=NC(=NC(=N1)N(C)C)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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